MEN 11270

Description

Properties

CAS No. |

235082-52-7 |

|---|---|

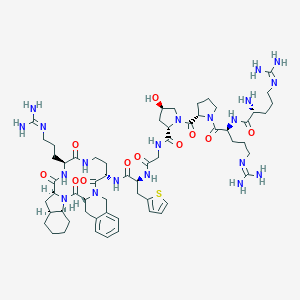

Molecular Formula |

C60H90N20O11S |

Molecular Weight |

1299.6 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |

InChI Key |

LPLBKEKLEUYDEJ-UUHVOKIZSA-N |

Isomeric SMILES |

C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |

Canonical SMILES |

C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

Appearance |

White lyophilised solid |

boiling_point |

N/A |

melting_point |

N/A |

sequence |

RRPXGXXXXR(Modifications: Arg-1 = D-Arg, X-1 = Hyp, X-2 = Thi, X-3 = Dab, X-4 = D-Tic, X-5 = Oic, cyclized 7γ - 10α) |

storage |

-20°C |

Synonyms |

(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MEN 11270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MEN 11270, a potent and selective antagonist of the bradykinin B2 receptor. This document collates key preclinical data, details the experimental methodologies used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic, cyclic decapeptide that functions as a competitive antagonist at the bradykinin B2 receptor (B2R).[1] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in a variety of tissues and is the primary mediator of the physiological effects of bradykinin.[2][3] These effects include vasodilation, increased vascular permeability, smooth muscle contraction, and pain signaling. By binding to the B2R with high affinity, this compound effectively blocks the binding of the endogenous agonist, bradykinin, thereby inhibiting its downstream signaling cascades and physiological effects.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its analogs from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound

| Parameter | Assay System | Value | Reference |

| pKi | Human B2 Receptor (CHO cells) | 9.4 | [1] |

| pA2 | Human Umbilical Vein | 8.1 | [1] |

| pKB | Guinea Pig Ileum | 8.3 | [1] |

Table 2: Comparative In Vitro Activity of this compound Analogs

| Compound | pKi (hB2R) | pA2 (hUV) | pKB (gpI) | Reference |

| This compound | 9.4 | 8.1 | 8.3 | [1] |

| MEN 12388 | 9.5 | 8.2 | 8.4 | [1] |

| MEN 13405 | 8.9 | - | 8.0 | [1] |

| MEN 13346 | 9.7 | 8.2 | 7.9 | [1] |

| MEN 13031 | 9.5 | 7.9 | 8.5 | [1] |

hB2R: human B2 Receptor; hUV: human Umbilical Vein; gpI: guinea pig Ileum

Signaling Pathways

The binding of bradykinin to the B2 receptor primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that this compound effectively inhibits.

References

In-Depth Technical Guide: The Function and Mechanism of MEN 11270

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN 11270 is a potent and selective, cyclic decapeptide antagonist of the bradykinin B2 receptor. Developed as a conformationally constrained analog of Icatibant, it exhibits high-affinity binding to the human B2 kinin receptor and demonstrates effective in vitro and in vivo antagonism of bradykinin-induced physiological effects. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B2 receptor.[1] By binding to this receptor, it prevents the endogenous ligand, bradykinin, from activating its downstream signaling pathways. Bradykinin, a physiologically active peptide of the kinin-kallikrein system, is involved in a variety of physiological and pathological processes, including inflammation, vasodilation, pain, and smooth muscle contraction. The B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, primarily couples to Gq and Gi proteins.

The antagonism of the B2 receptor by this compound effectively blocks these bradykinin-mediated effects, suggesting its potential therapeutic utility in conditions characterized by excessive bradykinin activity, such as inflammatory disorders and certain types of pain.

Signaling Pathway of the Bradykinin B2 Receptor

The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events. The diagram below illustrates the primary signaling pathway that is inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical pharmacological studies.

Table 1: In Vitro Receptor Binding and Antagonist Activity

| Assay System | Parameter | Value | Reference Compound | Reference Value |

| WI38 human fibroblasts (B2 receptor) | pKi (vs. [³H]-Bradykinin) | 10.3 ± 0.08 | Icatibant | 10.6 |

| Human umbilical vein contraction | pA₂ (vs. Bradykinin) | 8.14 | Icatibant | 8.4 |

| Guinea pig ileum contraction | pKB | Not Reported | - | - |

Table 2: In Vivo Antagonist Activity in Guinea Pigs (Bradykinin-induced responses)

| Administration Route | Effect Measured | Dose (nmol/kg) | % Inhibition | Comparator | Comparator Dose (nmol/kg) | Comparator % Inhibition |

| Intravenous (i.v.) | Bronchoconstriction | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | Comparable to this compound |

| Intravenous (i.v.) | Hypotension | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | Comparable to this compound |

| Intratracheal (i.t.) | Bronchoconstriction | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | This compound more prolonged |

| Intratracheal (i.t.) | Hypotension | 10 - 100 | Dose-dependent | Icatibant | 10 - 100 | No significant difference |

Table 3: In Vivo Cardiovascular Effects in Rats

| Administration Route | Dose (µmol/kg) | Effect on Blood Pressure | Effect on Heart Rate |

| Intravenous (i.v.) bolus | 0.1 | Increased | Not Reported |

| Intravenous (i.v.) bolus | 0.3 | Dose-related increase | Bradycardia |

| Intravenous (i.v.) infusion (15 min) | 1 | Hypertension | Increased |

| Intravenous (i.v.) infusion (60 min) | 1 | Hypertension | No significant change |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of this compound for the human B2 kinin receptor.

-

Cell Culture and Membrane Preparation: WI38 human fibroblasts, which constitutively express the B2 kinin receptor, are cultured to confluence. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]-Bradykinin in a suitable buffer. Increasing concentrations of this compound are added to compete for binding to the B2 receptors. Non-specific binding is determined in the presence of a saturating concentration of unlabeled bradykinin.

-

Separation and Counting: After incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to reduce non-specific binding. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Bradykinin). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Guinea Pig Bronchoconstriction and Hypotension Model

This protocol outlines the in vivo assessment of this compound's ability to antagonize bradykinin-induced bronchoconstriction and hypotension in anesthetized guinea pigs.[2]

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheotomy is performed, and the trachea is cannulated for artificial ventilation. The jugular vein and carotid artery are cannulated for intravenous drug administration and blood pressure measurement, respectively.

-

Measurement of Bronchoconstriction and Blood Pressure: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or resistance to airflow. Blood pressure is continuously monitored via the arterial cannula connected to a pressure transducer.

-

Experimental Procedure: A baseline response to an intravenous injection of bradykinin is established. This compound or its vehicle is then administered either intravenously or intratracheally. After a predetermined time, the bradykinin challenge is repeated, and the changes in bronchoconstriction and blood pressure are recorded.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor and hypotensive responses to bradykinin compared to the pre-treatment response. Dose-response curves are then generated to determine the potency of this compound.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the bradykinin B2 receptor. Preclinical data demonstrate its potent inhibitory effects on bradykinin-mediated responses both in vitro and in vivo. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications in bradykinin-driven pathologies. Further investigation into its pharmacokinetic and toxicological profile would be necessary to advance this compound into clinical development.

References

MEN 11270: A Potent and Selective B2 Kinin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of MEN 11270, a potent and selective antagonist of the bradykinin B2 receptor. It details the compound's mechanism of action, the associated signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is a synthetic cyclic decapeptide that has been identified as a highly potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] Its constrained cyclic structure contributes to its high affinity and stability. The B2 receptor, a G-protein coupled receptor (GPCR), is constitutively expressed in various tissues and is the primary receptor for the inflammatory mediator bradykinin and its analog kallidin.[3] By blocking the action of bradykinin at the B2 receptor, this compound effectively inhibits bradykinin-induced physiological responses, such as vasodilation, increased vascular permeability, pain, and smooth muscle contraction.[3] This makes it a valuable tool for studying the physiological and pathological roles of the kallikrein-kinin system and a potential therapeutic agent for inflammatory conditions, pain, and other disorders where bradykinin is implicated.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the B2 kinin receptor, thereby preventing the binding of the endogenous agonist bradykinin. This antagonistic action blocks the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades. The high affinity of this compound for the B2 receptor ensures a potent and sustained blockade of bradykinin-mediated effects.

B2 Kinin Receptor Signaling Pathway

The bradykinin B2 receptor is primarily coupled to the Gq class of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of intracellular proteins, leading to the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways. These pathways ultimately regulate a wide range of cellular responses, including inflammation, cell proliferation, and pain signaling.

References

An In-depth Technical Guide to the MEN 11270 Peptide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN 11270 is a potent and selective synthetic cyclic decapeptide antagonist of the bradykinin B2 receptor. Its constrained conformational structure contributes to its high affinity and specificity, making it a valuable tool for investigating the physiological and pathological roles of the bradykinin system. This technical guide provides a comprehensive overview of the structure, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Peptide Structure and Sequence

This compound is a cyclic decapeptide with the following sequence and structure:

Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Dab-D-Tic-Oic-Arg-OH, with a cyclization between the gamma-carboxyl group of Dab⁷ and the alpha-amino group of Arg¹⁰.[1]

Modified Residues:

-

D-Arg¹: D-Arginine

-

Hyp⁴: (2S,4R)-4-Hydroxyproline

-

Thi⁶: L-thienylalanine

-

Dab⁷: L-α,γ-diaminobutyric acid

-

D-Tic⁸: (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Oic⁹: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

Molecular Formula: C₆₀H₉₀N₂₀O₁₁S

Molecular Weight: 1299.56 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by solution-phase cyclization and final deprotection. An efficient synthetic strategy resulted in an overall yield of 28%.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (Linear Peptide)

This protocol is a representative procedure based on established Fmoc-SPPS methodologies and the specific requirements for the this compound sequence.

Resin:

-

Fmoc-Rink Amide resin (or a similar suitable resin for C-terminal amide).

General Synthesis Cycle:

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and DMF (5 times).

-

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5-10 minutes. For critical residues like Tic, Dab, Thi, and Pro, double coupling and extended acylation times are recommended to ensure complete reaction.[1] For the coupling of Dab, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium (HATU) is the preferred coupling reagent.[1]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Experimental Protocol: Cleavage from Resin and Cyclization

-

Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side chains of Dab⁷ and the N-terminal of Arg¹⁰.

-

Cleavage from Resin: Cleave the partially protected linear peptide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Cyclization in Solution:

-

Dissolve the crude linear peptide in a large volume of DMF.

-

Add a cyclization reagent. To minimize racemization of the C-terminal Arginine, HATU is the preferred reagent over EDC/HOBt.[1]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the cyclization by RP-HPLC.

-

-

Final Deprotection: After cyclization, remove the remaining side-chain protecting groups using a suitable cleavage cocktail. To prevent sulfation of the Hyp side chain, scavengers such as dimethylsulfide or thiocresol should be included.[1]

Experimental Workflow: Synthesis and Purification of this compound

References

An In-depth Technical Guide to MEN 11270: A Selective Bradykinin B2 Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor. This compound, a conformationally constrained cyclic decapeptide, emerged from research focused on developing analogs of the known B2 antagonist, HOE 140 (Icatibant). This guide details the discovery, synthesis, mechanism of action, and key preclinical findings related to this compound. All quantitative data from cited studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided for core assays, and signaling pathways and experimental workflows are visualized using the DOT language.

Introduction and Discovery

This compound is a synthetic cyclic decapeptide developed by Menarini Ricerche, Florence, Italy, as part of a research program aimed at identifying novel bradykinin B2 receptor antagonists.[1][2] The discovery of this compound was rooted in the exploration of conformationally constrained analogs of the linear peptide antagonist HOE 140.[1][2] The rationale was that cyclization would lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity for the B2 receptor.[1]

The synthesis of this compound was achieved through a multi-step solid-phase peptide synthesis strategy.[3] This involved the sequential assembly of the linear peptide on a resin support, followed by solution-phase cyclization to form the final constrained structure.[3] This synthetic approach allowed for the precise incorporation of non-standard amino acids and the formation of the desired cyclic architecture.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B2 receptor.[1][2][4] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide variety of tissues and mediates the majority of the physiological and pathophysiological effects of bradykinin.[5][6][7]

Upon binding of its endogenous ligand, bradykinin, the B2 receptor primarily couples to Gαq/11, activating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[5][8] These signaling events ultimately lead to downstream effects such as vasodilation, increased vascular permeability, and pain. By competitively binding to the B2 receptor, this compound prevents the binding of bradykinin and subsequent activation of these intracellular signaling pathways.

Signaling Pathway of the Bradykinin B2 Receptor

Caption: Bradykinin B2 Receptor Signaling Pathway.

Preclinical Pharmacology

The preclinical characterization of this compound has demonstrated its high affinity and selectivity for the bradykinin B2 receptor, as well as its functional antagonism in both in vitro and in vivo models.

In Vitro Studies

This compound has been shown to bind with high affinity to the human bradykinin B2 receptor.[1][4] In competitive binding assays, it effectively displaced radiolabeled bradykinin, indicating a direct interaction with the receptor binding site.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Reference |

| pKi | 10.3 | WI38 human fibroblasts | [4] |

Furthermore, this compound displayed high selectivity for the B2 receptor over a panel of 29 other receptors and ion channels, with pIC50 values less than 5.5 for all off-target sites tested.[2][9]

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in models of bradykinin-induced physiological responses. Intravenous administration of this compound was shown to block both the hypotensive and bronchoconstrictor effects of exogenous bradykinin in anesthetized guinea pigs.[1]

Table 2: In Vivo Antagonist Activity of this compound

| Model | Effect of Bradykinin | Effect of this compound | Species | Reference |

| Blood Pressure | Hypotension | Blocks hypotension | Guinea Pig | [1] |

| Airway Resistance | Bronchoconstriction | Blocks bronchoconstriction | Guinea Pig | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., WI38 human fibroblasts).

-

Radioligand: [3H]-Bradykinin.

-

Non-specific binding control: A high concentration of unlabeled bradykinin.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]-Bradykinin (at a concentration close to its Kd), and either vehicle (for total binding), unlabeled bradykinin (for non-specific binding), or this compound at various concentrations.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Competitive Binding Assay

Caption: Experimental Workflow for a Competitive Binding Assay.

In Vivo Model of Bradykinin-Induced Hypotension and Bronchoconstriction

This protocol outlines a method to assess the in vivo antagonist activity of this compound.

Objective: To evaluate the ability of this compound to block bradykinin-induced changes in blood pressure and airway resistance.

Animals: Male Dunkin-Hartley guinea pigs.

Procedure:

-

Anesthetize the animals (e.g., with urethane).

-

Cannulate the jugular vein for intravenous administration and the carotid artery for blood pressure monitoring.

-

Measure airway resistance using a suitable method (e.g., whole-body plethysmography).

-

Administer a bolus intravenous injection of bradykinin to induce hypotension and bronchoconstriction and record the baseline response.

-

After a stabilization period, administer this compound intravenously at various doses.

-

Following administration of this compound, re-challenge the animals with the same dose of bradykinin.

-

Record the changes in blood pressure and airway resistance and compare the responses before and after this compound administration to determine the inhibitory effect.

Conclusion

This compound is a potent and selective bradykinin B2 receptor antagonist with a well-defined mechanism of action. Its discovery and preclinical characterization have provided valuable insights into the structure-activity relationships of cyclic peptide antagonists for the B2 receptor. The in vitro and in vivo data demonstrate its ability to effectively block bradykinin-mediated signaling and physiological responses. While no clinical trial data for this compound is publicly available, it remains an important tool compound for research into the role of the bradykinin system in health and disease. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. innoprot.com [innoprot.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Solid-phase synthesis of this compound, a new cyclic peptide kinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 235082-52-7|DC Chemicals [dcchemicals.com]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. gosset.ai [gosset.ai]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

MEN 11270: A Deep Dive into its Binding Affinity for Bradykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MEN 11270 for bradykinin receptors. This compound, a potent and selective antagonist, has been a subject of significant interest in the study of bradykinin-mediated physiological and pathological processes. This document outlines its quantitative binding characteristics, the experimental methodologies used for their determination, and the underlying signaling pathways of its target receptors.

Executive Summary

This compound is a highly potent and selective competitive antagonist of the bradykinin B2 receptor. It exhibits a high binding affinity for the B2 receptor, with a reported pKi value of 10.3. In contrast, its affinity for the bradykinin B1 receptor is significantly lower, underscoring its selectivity. This selectivity makes this compound a valuable tool for elucidating the specific roles of the B2 receptor in various biological systems.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for human bradykinin B1 and B2 receptors has been determined through radioligand competition binding assays. The data clearly demonstrates the compound's high affinity and selectivity for the B2 receptor subtype.

| Compound | Receptor Subtype | pKi | IC50 | Assay Type | Radioligand | Cell Line |

| This compound | Bradykinin B2 | 10.3[1] | - | Competition Binding | [³H]-Bradykinin | WI38 human fibroblasts[1] |

| This compound | Bradykinin B1 | < 5.5 | > 3 µM | Competition Binding | [³H]-[Des-Arg⁹]-Bradykinin | - |

| This compound | Other Receptors (29 total) | < 5.5 | > 3 µM | Various | Various | - |

Note: A lower pKi value indicates a stronger binding affinity. The pIC50 value of < 5.5 for other receptors, including the bradykinin B1 receptor, indicates a much lower affinity compared to the B2 receptor.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity for bradykinin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human bradykinin B1 or B2 receptor.

-

Radioligand: [³H]-Bradykinin for B2 receptor assays or [³H]-[Des-Arg⁹]-Bradykinin for B1 receptor assays.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., bovine serum albumin) to reduce non-specific binding.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A fixed concentration of cell membranes is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Bradykinin Receptor Signaling Pathways

Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The B1 and B2 receptors primarily couple to Gq/11 and Gi proteins.

References

In-Depth Technical Guide: The Selectivity Profile of MEN 11270

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

MEN 11270 is a potent and highly selective non-peptide antagonist of the bradykinin B2 receptor. A cyclic decapeptide, it demonstrates high binding affinity for the human B2 receptor, positioning it as a significant tool for research into the physiological and pathological roles of the bradykinin system. This document provides a comprehensive overview of the selectivity profile of this compound, including its binding affinities, functional activities, and the experimental methodologies used for their determination.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized by its high affinity for the bradykinin B2 receptor, with significantly lower affinity for a range of other G-protein coupled receptors (GPCRs) and ion channels.

| Target Receptor | Ligand | Assay Type | Tissue/Cell Line | Species | Affinity/Potency Metric | Value | Reference |

| Bradykinin B2 | [3H]-Bradykinin | Radioligand Binding | WI38 human fibroblasts | Human | pKi | 10.3 | [1] |

| Bradykinin B2 | This compound | Radioligand Binding | Rabbit ileum smooth muscle | Rabbit | pKi | 10.3 | |

| Bradykinin B2 | This compound | Radioligand Binding | Pig ileum smooth muscle | Pig | pKi | 10.1 | |

| Bradykinin B2 | Bradykinin | Functional Assay (Contractility) | Human isolated umbilical vein | Human | pA2 | 8.14 ± 0.22 | |

| Panel of 29 Receptors and Ion Channels | Various | Not Specified | Not Specified | Not Specified | pIC50 | < 5.5 |

Note: While it is documented that this compound exhibits low affinity (pIC50 < 5.5) for a panel of 29 other receptors and ion channels, the specific data for each of these targets is not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of this compound for the bradykinin B2 receptor using a competitive radioligand binding assay with [3H]-Bradykinin.

1. Membrane Preparation:

-

Cells expressing the human bradykinin B2 receptor (e.g., WI38 human fibroblasts or a recombinant cell line) are cultured and harvested.

-

The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The total protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of [3H]-Bradykinin (typically at or near its Kd value).

-

A range of concentrations of the unlabeled competitor, this compound.

-

For the determination of total binding, vehicle is added instead of the competitor.

-

For the determination of non-specific binding, a saturating concentration of unlabeled bradykinin is added.

-

-

The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration of the well contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is then quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.

1. Cell Preparation:

-

Cells endogenously or recombinantly expressing the bradykinin B2 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.

-

On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are incubated with the dye for a specific period (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye.

-

After incubation, the cells are washed to remove excess extracellular dye.

2. Assay Procedure:

-

The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or a microplate reader with a fluorescent imaging system).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a defined period.

-

The cells are then stimulated by the addition of a fixed concentration of bradykinin (typically the EC80 concentration to ensure a robust signal).

-

The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve after agonist addition.

-

The data are normalized to the response induced by bradykinin in the absence of the antagonist.

-

The IC50 value for this compound is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if the antagonism is competitive.

Signaling Pathways and Visualizations

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of bradykinin to its B2 receptor. The B2 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi pathways.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

References

The Role of MEN 11467 in Tachykinin NK1 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MEN 11467, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It details the compound's mechanism of action in blocking the signaling pathways initiated by the endogenous ligand, Substance P, and presents key quantitative data, experimental methodologies, and visual representations of the involved cellular processes.

Core Concepts: The Tachykinin NK1 Receptor and Substance P Signaling

The tachykinin NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Its primary endogenous ligand is the neuropeptide Substance P (SP).[1] The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events.[2][3] The receptor couples to both Gq and Gs G-proteins.[4][5] Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The Gs protein pathway, on the other hand, involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[4] MEN 11467 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating these downstream signaling cascades.

Quantitative Data for MEN 11467

The following tables summarize the key quantitative data for MEN 11467, demonstrating its high affinity and potent antagonist activity at the tachykinin NK1 receptor.

| Parameter | Cell Line/Tissue | Value | Reference |

| pKi | IM9 Lymphoblastoid Cells | 9.4 ± 0.1 | [2][6] |

| pKi | IM9 Cells | < 6 (for NK2 and NK3 receptors) | [2][6] |

Table 1: In Vitro Binding Affinity of MEN 11467.

| Parameter | Assay System | Value | Reference |

| pKB | Guinea Pig Isolated Ileum | 10.7 ± 0.1 | [2][6] |

| ID50 (i.v.) | Guinea Pig Bronchoconstriction | 29 ± 5 µg/kg | [2][6] |

| ID50 (intranasal) | Guinea Pig Bronchoconstriction | 31 ± 12 µg/kg | [2][6] |

| ID50 (intraduodenal) | Guinea Pig Bronchoconstriction | 670 ± 270 µg/kg | [2][6] |

| ID50 (oral) | Guinea Pig Plasma Protein Extravasation | 6.7 ± 2 mg/kg | [2][6] |

| ID50 (oral, antigen challenge) | Guinea Pig Plasma Protein Extravasation | 1.3 mg/kg | [2][6] |

| ED50 (i.v.) | Gerbil Foot Tapping Behavior | 2.96 ± 2 mg/kg | [2][6] |

| IC50 | Ferret Trachea Mucus Secretion | ~0.3 µM | [7] |

Table 2: In Vitro and In Vivo Functional Antagonist Activity of MEN 11467.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Caption: Tachykinin NK1 Receptor Signaling Pathway and MEN 11467 Inhibition.

Caption: Experimental Workflows for Characterizing MEN 11467 Activity.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MEN 11467 for the human tachykinin NK1 receptor.

Materials:

-

Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the NK1 receptor.

-

Radioligand: [3H]Substance P.

-

Test Compound: MEN 11467.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: IM9 cells are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Binding Reaction: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [3H]Substance P and varying concentrations of unlabeled MEN 11467.

-

Incubation: The reaction plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and the amount of radioactivity retained on each filter (representing bound [3H]Substance P) is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P and subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of MEN 11467 that inhibits 50% of specific [3H]Substance P binding) is calculated by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Functional Assay

Objective: To determine the functional antagonist activity (pKB) of MEN 11467 at the NK1 receptor.

Materials:

-

Animal: Male Dunkin-Hartley guinea pigs.

-

Tissue: Distal ileum.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.

-

Agonist: Substance P.

-

Antagonist: MEN 11467.

-

Organ Bath: Isolated tissue organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: A segment of the distal ileum is removed from the guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.

-

Mounting: The tissue strip is mounted in an organ bath containing continuously oxygenated Tyrode's solution at 37°C under a resting tension of approximately 1 gram.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with regular washing with fresh Tyrode's solution.

-

Concentration-Response Curve to Agonist: A cumulative concentration-response curve to Substance P is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

-

Antagonist Incubation: The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of MEN 11467 for a predetermined time (e.g., 30-60 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to Substance P is generated in the presence of MEN 11467.

-

Data Analysis: The antagonist effect is quantified by the rightward shift of the concentration-response curve. The pKB value is calculated using the Schild equation, which provides a measure of the antagonist's affinity for the receptor in a functional system.

Conclusion

MEN 11467 is a highly potent and selective antagonist of the tachykinin NK1 receptor. Its mechanism of action involves the competitive blockade of Substance P binding, thereby inhibiting the downstream signaling cascades that lead to various physiological responses. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on NK1 receptor-targeted therapeutics. The visualization of the signaling pathways and experimental workflows further aids in understanding the complex interactions and methodologies involved in the study of this important class of compounds.

References

- 1. Guinea Pig Ileum [norecopa.no]

- 2. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. DOT Language | Graphviz [graphviz.org]

An In-Depth Technical Guide to MEN 11270 and its Interaction with the Kallikrein-Kinin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, a key component of the kallikrein-kinin system (KKS). The KKS is a complex endogenous cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. Bradykinin, the primary effector of the KKS, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of the physiological effects of bradykinin. Consequently, antagonism of the B2 receptor presents a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, pain, and angioedema.

This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, its interaction with the kallikrein-kinin system, and the experimental methodologies used to characterize this interaction.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonist activity, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Antagonist Activity of this compound

| Parameter | Assay System | Value | Reference |

| pKi | [³H]-Bradykinin competition binding in human recombinant B2 receptors expressed in CHO cells | 10.3 ± 0.1 | |

| pA₂ | Bradykinin-induced inositol phosphate accumulation in human recombinant B2 receptors expressed in CHO cells | 9.8 ± 0.2 | |

| pA₂ | Bradykinin-induced contraction of the rabbit jugular vein | 9.5 ± 0.1 | |

| pKB | Bradykinin-induced contraction of the guinea pig ileum | 8.9 ± 0.1 |

Table 2: In Vivo Antagonist Activity of this compound in Guinea Pigs

| Experimental Model | Route of Administration | Dose | Inhibition of Bradykinin Response | Reference |

| Bradykinin-induced bronchoconstriction | Intravenous | 3 nmol/kg | ~50% | |

| Bradykinin-induced bronchoconstriction | Intravenous | 10 nmol/kg | Complete blockade | |

| Bradykinin-induced hypotension | Intravenous | 3 nmol/kg | ~40% | |

| Bradykinin-induced hypotension | Intravenous | 10 nmol/kg | ~70% |

Table 3: Selectivity Profile of this compound

| Receptor/Ion Channel | Binding Affinity (pIC₅₀) | Reference |

| Over 29 other receptors and ion channels | < 5.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Meini et al. (1999).

Radioligand Binding Assays

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor were cultured in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, penicillin, streptomycin, and G418. For membrane preparation, cells were harvested, homogenized in ice-cold Tris-HCl buffer, and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.

-

Binding Assay: Competition binding assays were performed using [³H]-bradykinin as the radioligand. Membranes were incubated with [³H]-bradykinin and various concentrations of this compound in a final volume of 0.25 ml. Non-specific binding was determined in the presence of an excess of unlabeled bradykinin. The incubation was terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assays (Inositol Phosphate Accumulation)

-

Cell Culture: CHO cells expressing the human B2 receptor were cultured as described above.

-

Assay: Cells were pre-incubated with myo-[³H]inositol to label the phosphoinositide pools. After washing, cells were stimulated with bradykinin in the presence or absence of various concentrations of this compound. The reaction was stopped by the addition of perchloric acid.

-

Data Analysis: The accumulation of [³H]-inositol phosphates was determined by ion-exchange chromatography. The antagonist activity was expressed as the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

In Vivo Studies in Guinea Pigs

-

Animal Preparation: Male Dunkin-Hartley guinea pigs were anesthetized with pentobarbital sodium. The trachea was cannulated for artificial respiration, and the jugular vein and carotid artery were cannulated for drug administration and blood pressure recording, respectively.

-

Measurement of Bronchoconstriction: Bronchial resistance was measured using a pneumotachograph and a differential pressure transducer. Bradykinin was administered intravenously to induce bronchoconstriction.

-

Measurement of Hypotension: Mean arterial blood pressure was recorded from the carotid artery. Bradykinin was administered intravenously to induce hypotension.

-

Drug Administration: this compound was administered intravenously at various doses before the bradykinin challenge.

-

Data Analysis: The inhibitory effect of this compound on bradykinin-induced responses was calculated as the percentage reduction in the response compared to the control response.

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

The activation of the bradykinin B2 receptor by its endogenous ligand, bradykinin, initiates a cascade of intracellular signaling events. This compound, as a selective antagonist, blocks these downstream effects. The primary signaling pathway involves the coupling of the B2 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing a B2 Receptor Antagonist

The characterization of a novel B2 receptor antagonist like this compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies. This workflow is designed to assess the compound's affinity, potency, selectivity, and efficacy.

Caption: A typical experimental workflow for the characterization of a B2 receptor antagonist.

Conclusion

This compound is a highly potent and selective bradykinin B2 receptor antagonist. Its high affinity and functional antagonism have been demonstrated in a variety of in vitro and in vivo models. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued investigation and potential therapeutic application of this and similar compounds. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development targeting the kallikrein-kinin system.

Preclinical Profile of MEN 11270: A Potent and Selective B2 Bradykinin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on MEN 11270, a potent and selective peptide antagonist of the bradykinin B2 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's pharmacological properties, mechanism of action, and preclinical efficacy.

Core Compound Profile

This compound is a conformationally constrained, cyclic decapeptide analogue of HOE 140. It demonstrates high affinity and selectivity for the human bradykinin B2 receptor, a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and vascular permeability.

Quantitative In Vitro Pharmacology

The in vitro activity of this compound and its analogues has been characterized through radioligand binding assays and functional assessments in isolated tissues. The data consistently demonstrates the high affinity and potent antagonist activity of this compound at the human B2 bradykinin receptor.

| Compound | pKi (hB2R) | pA2 (hUV) | pKB (gpI) |

| This compound | 10.3 | 8.1 | 8.3 |

| MEN 12388 | 9.5 | 8.2 | 8.4 |

| MEN 13405 | 8.9 | - | 8.0 |

| MEN 12739 | 9.4 | 7.9 | 7.4 |

| MEN 13052 | 9.6 | 8.3 | 7.8 |

| MEN 13346 | 9.7 | 8.2 | 7.9 |

| MEN 13371 | 8.6 | 7.5 | 7.9 |

| MEN 13031 | 9.5 | 7.9 | 8.5 |

hB2R: human B2 Receptor expressed in Chinese hamster ovary cells. hUV: human isolated umbilical vein. gpI: guinea pig isolated ileum.

In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the ability of this compound to effectively block bradykinin-induced physiological responses in vivo. Specifically, this compound has been shown to antagonize bradykinin-induced hypotension and bronchoconstriction in anesthetized guinea pigs, highlighting its potential therapeutic utility in conditions where the bradykinin B2 receptor is implicated.

Mechanism of Action: B2 Bradykinin Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of bradykinin to the B2 receptor. This prevents the activation of downstream signaling cascades that are responsible for the physiological effects of bradykinin. The binding of bradykinin to the B2 receptor typically activates Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Caption: Mechanism of action of this compound on the B2 bradykinin receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Human B2 Receptor Affinity (pKi)

-

Cell Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.

-

Radioligand: [3H]-Bradykinin is used as the radiolabeled ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-Bradykinin and varying concentrations of the test compound (e.g., this compound).

-

Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled bradykinin.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay to determine receptor affinity.

Isolated Tissue Assays for Functional Antagonism (pA2 and pKB)

-

Tissue Preparation:

-

Human Umbilical Vein (hUV): Segments of fresh human umbilical vein are mounted in an organ bath.

-

Guinea Pig Ileum (gpI): Segments of the terminal ileum from a guinea pig are mounted in an organ bath.

-

-

Physiological Solution: The tissues are maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.

-

Procedure:

-

Tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of the antagonist (this compound).

-

The antagonist is allowed to incubate with the tissue for a defined period before the addition of bradykinin.

-

-

Data Analysis: The antagonist potency is expressed as the pA2 value (for competitive antagonists) or pKB value, calculated from the Schild plot analysis of the rightward shift of the agonist concentration-response curve.

In Vivo Models of Bradykinin-Induced Responses in Guinea Pigs

-

Animal Model: Anesthetized and artificially ventilated guinea pigs are used.

-

Bradykinin-Induced Bronchoconstriction:

-

A baseline of airway resistance is established.

-

Bradykinin is administered intravenously or via intratracheal instillation to induce bronchoconstriction, measured as an increase in pulmonary inflation pressure.

-

This compound is administered prior to the bradykinin challenge to assess its inhibitory effect.

-

-

Bradykinin-Induced Hypotension:

-

Arterial blood pressure is continuously monitored via a carotid artery catheter.

-

Bradykinin is administered intravenously to induce a hypotensive response.

-

This compound is administered prior to the bradykinin challenge to evaluate its ability to block the fall in blood pressure.

-

-

Data Analysis: The dose-dependent inhibition of the bradykinin-induced responses by this compound is quantified and often expressed as an ID50 (the dose of antagonist that causes 50% inhibition of the maximal response to bradykinin).

Caption: General workflow for in vivo preclinical efficacy studies of this compound.

Conclusion

The preclinical data for this compound strongly supports its profile as a highly potent and selective antagonist of the bradykinin B2 receptor. Its ability to effectively block bradykinin-mediated responses both in vitro and in vivo suggests its potential as a therapeutic agent for a range of inflammatory and pain-related disorders where the kinin-kallikrein system plays a significant role. Further investigation into its pharmacokinetic and toxicological profile is warranted to fully elucidate its clinical potential.

MEN 11420 (Nepadutant): A Technical Guide for the Study of Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and mast cell degranulation. A key family of neuropeptides involved in this process is the tachykinins, including Substance P (SP) and Neurokinin A (NKA). These peptides exert their effects through neurokinin receptors (NK1, NK2, and NK3). The NK2 receptor, preferentially activated by NKA, is a significant target for therapeutic intervention in conditions where neurogenic inflammation plays a pivotal role, such as asthma, irritable bowel syndrome, and certain types of pain.

This technical guide focuses on MEN 11420, also known as Nepadutant, a potent and selective tachykinin NK2 receptor antagonist. Developed by Menarini, MEN 11420 is a glycosylated bicyclic peptide that has demonstrated significant promise in preclinical models of conditions involving neurogenic inflammation. Its unique structure confers an improved pharmacokinetic profile compared to its parent compound, MEN 10627, making it a valuable tool for both in vitro and in vivo research.

Mechanism of Action

MEN 11420 acts as a competitive antagonist at the tachykinin NK2 receptor.[1][2][3] By binding to the NK2 receptor, it prevents the binding of the endogenous ligand, Neurokinin A (NKA), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and other inflammatory responses.[3] The introduction of a sugar moiety in MEN 11420, as compared to its predecessor MEN 10627, significantly enhances its in vivo potency and duration of action, likely due to increased metabolic stability.[1]

Quantitative Data

The following tables summarize the key quantitative data for MEN 11420 from various preclinical studies.

Table 1: Receptor Binding Affinity of MEN 11420

| Radioligand | Preparation | Ki (nM) | Reference |

| [¹²⁵I]-Neurokinin A | Human NK2 receptor (CHO cells) | 2.5 ± 0.7 | [1] |

| [³H]-SR 48968 | Human NK2 receptor (CHO cells) | 2.6 ± 0.4 | [1] |

Table 2: In Vitro Functional Antagonism of MEN 11420

| Preparation | Agonist | pKB | Schild Plot Slope | Reference |

| Rabbit isolated pulmonary artery | [βAla⁸]NKA(4-10) | 8.6 ± 0.07 | -1.06 | [1] |

| Rat urinary bladder | [βAla⁸]NKA(4-10) | 9.0 ± 0.04 | -1.17 | [1] |

| Guinea-pig isolated bronchus | [βAla⁸]NKA(4-10) | 8.40 ± 0.07 | Not Reported | [4] |

| Hamster trachea | [βAla⁸]NKA(4-10) | 10.2 ± 0.14 (apparent) | Not Reported | |

| Mouse urinary bladder | [βAla⁸]NKA(4-10) | 9.8 ± 0.15 (apparent) | Not Reported |

Table 3: In Vivo Efficacy of MEN 11420

| Animal Model | Challenge | Route of Administration | Effective Dose | Effect | Reference |

| Urethane-anesthetized rats | [βAla⁸]NKA(4-10) | i.v. | 100 nmol/kg | Potent and long-lasting inhibition of bladder contraction | [1] |

| Urethane-anesthetized rats | Intravesical capsaicin | i.v. | 100 nmol/kg | Reduced primary contraction, AUC, and number of phasic contractions of the bladder | [5] |

| Urethane-anesthetized guinea-pigs | [βAla⁸]NKA(4-10) | i.v. | Not specified (dose-dependent) | Inhibition of bronchoconstriction | [4] |

| Urethane-anesthetized guinea-pigs | Capsaicin | i.v. | Not specified | Inhibition of bronchoconstriction | [4] |

| Urethane-anesthetized guinea-pigs | Vagal nerve stimulation | i.v. | Not specified (dose-dependent) | Inhibition of bronchoconstriction | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Receptor Binding Assays

-

Objective: To determine the binding affinity of MEN 11420 for the human NK2 receptor.

-

Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.

-

Radioligands:

-

[¹²⁵I]-Neurokinin A

-

[³H]-SR 48968 (a nonpeptide NK2 antagonist)

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MEN 11420.

-

The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values (the concentration of MEN 11420 that inhibits 50% of the specific binding of the radioligand).

-

In Vitro Functional Assays (Organ Bath Studies)

-

Objective: To assess the functional antagonist activity of MEN 11420 on smooth muscle contraction.

-

Preparations:

-

Rabbit isolated pulmonary artery

-

Rat urinary bladder

-

Guinea-pig isolated bronchus

-

-

Protocol:

-

Isolate the tissues and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension.

-

Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Construct cumulative concentration-response curves to the NK2 receptor agonist [βAla⁸]NKA(4-10) in the absence and presence of increasing concentrations of MEN 11420.

-

Incubate the tissues with MEN 11420 for a predetermined period before adding the agonist.

-

Calculate the pKB value, a measure of the antagonist's potency, using the Schild equation. A Schild plot slope not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Models of Neurogenic Inflammation

-

Objective: To evaluate the efficacy of MEN 11420 in animal models of neurogenic inflammation-mediated responses.

-

Animal Models:

-

Urethane-anesthetized rats for bladder contraction studies.

-

Urethane-anesthetized guinea-pigs for bronchoconstriction studies.

-

-

General Protocol:

-

Anesthetize the animals with urethane.

-

Surgically prepare the animals for the measurement of the desired physiological parameter (e.g., cannulate the trachea for measurement of inflation pressure as an index of bronchoconstriction; catheterize the bladder for measurement of intravesical pressure).

-

Administer MEN 11420 via the desired route (e.g., intravenous).

-

After a suitable pre-treatment time, induce the neurogenic inflammatory response using a specific challenge:

-

NK2 receptor agonist: Intravenous administration of [βAla⁸]NKA(4-10).

-

Sensory nerve stimulation:

-

-

Record and analyze the physiological response (e.g., changes in bladder pressure, airway resistance).

-

Compare the responses in MEN 11420-treated animals to those in vehicle-treated controls to determine the inhibitory effect of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of MEN 11420 at the NK2 receptor.

Caption: Workflow for the receptor binding assay of MEN 11420.

Caption: Experimental workflow for in vivo bladder contraction studies.

Conclusion

MEN 11420 (Nepadutant) is a well-characterized, potent, and selective tachykinin NK2 receptor antagonist with a favorable pharmacokinetic profile. The data and protocols presented in this guide demonstrate its utility as a research tool for investigating the role of NK2 receptors in neurogenic inflammation and related pathophysiological processes. For scientists and drug development professionals, MEN 11420 serves as a valuable pharmacological agent for target validation and preclinical proof-of-concept studies in a variety of disease models.

References

- 1. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

- 4. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEN 11,420, a peptide tachykinin NK2 receptor antagonist, reduces motor responses induced by the intravesical administration of capsaicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Pain Pathways with MEN 11270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the investigation of pain pathways utilizing MEN 11270, a potent and selective B2 kinin receptor antagonist. While initially investigated in the broader context of pain, the specific mechanism of this compound centers on the bradykinin system, a key player in inflammation and nociception. This document provides a comprehensive overview of the core pharmacology of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: this compound and the Bradykinin B2 Receptor in Pain

This compound is a cyclic decapeptide that acts as a potent antagonist of the bradykinin B2 receptor.[1][2][3] Unlike the initially presumed tachykinin NK1 pathway, this compound's mechanism of action is centered on the kallikrein-kinin system. Bradykinin, a pro-inflammatory peptide, is a key mediator of pain and inflammation. It exerts its effects through two main G protein-coupled receptors: B1 and B2. The B2 receptor is constitutively expressed in various tissues and is responsible for the acute effects of bradykinin, including vasodilation, increased vascular permeability, and the direct stimulation of nociceptors, leading to the sensation of pain.

By selectively blocking the B2 receptor, this compound can effectively inhibit the downstream signaling cascades initiated by bradykinin, thereby reducing pain and inflammation. This makes it a valuable tool for dissecting the role of the bradykinin B2 receptor in various pain states and a potential therapeutic agent for inflammatory pain conditions.

Quantitative Data Presentation

The following table summarizes the key quantitative pharmacological data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Species/System | Reference |

| pKi | 10.3 | Human (WI38 human fibroblasts) | [1][2][3] |

| Selectivity | pIC50 < 5.5 | Against a panel of 29 other receptors and ion channels | [4] |

| In Vivo Activity | Blocks bradykinin-induced hypotension and bronchoconstriction | Not specified | [4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of this compound with the B2 kinin receptor and to assess its potential as a pain therapeutic.

Radioligand Binding Assay for B2 Kinin Receptor

This protocol is a standard method to determine the binding affinity of a compound like this compound to the B2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the B2 kinin receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human B2 kinin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Bradykinin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled bradykinin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Bradykinin (at a concentration near its Kd), and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of unlabeled bradykinin (e.g., 1 µM), 25 µL of [³H]-Bradykinin, and 50 µL of membrane suspension.

-

Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 25 µL of [³H]-Bradykinin, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.